molecular formula C25H13ClN2O2S B3839132 (2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile

(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile

Cat. No.: B3839132
M. Wt: 440.9 g/mol
InChI Key: XYFXWRGVCLVMCF-GZTJUZNOSA-N
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Description

(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile is an organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a chlorophenyl group, a benzochromenone moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the benzochromenone intermediate, followed by the introduction of the thiazole ring and the chlorophenyl group. The final step might involve the formation of the enenitrile moiety under specific reaction conditions such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile might include other heterocyclic compounds with similar functional groups, such as:

  • 3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
  • 3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13ClN2O2S/c26-18-8-5-15(6-9-18)11-17(13-27)24-28-22(14-31-24)21-12-20-19-4-2-1-3-16(19)7-10-23(20)30-25(21)29/h1-12,14H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFXWRGVCLVMCF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C(=CC5=CC=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)/C(=C/C5=CC=C(C=C5)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Reactant of Route 4
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Reactant of Route 5
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile
Reactant of Route 6
(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile

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